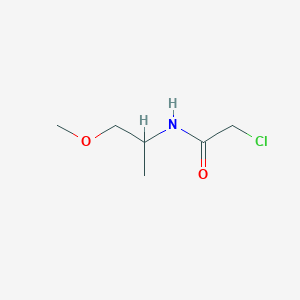

2-chloro-N-(1-methoxypropan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1-methoxypropan-2-yl)acetamide is an organochlorine compound that belongs to the chloroacetanilides category. It is widely used as a herbicide to control annual grasses and broad-leaf weeds in agricultural settings . This compound is known for its effectiveness in supporting large-scale agricultural farming for food, raw materials, fiber, and fuel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.

Reduction Reactions: Reduced products such as primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create various derivatives for further study.

Biology: Investigated for its effects on plant growth and development, particularly in controlling weed populations.

Medicine: Explored for potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)acetamide involves the inhibition of key enzymes in the target organisms. In plants, it inhibits the synthesis of essential proteins and enzymes required for growth, leading to the death of the weeds. The compound targets specific molecular pathways involved in cell division and growth regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metolachlor: Another chloroacetanilide herbicide with a similar structure and mode of action.

Dimethenamid: A related compound used for similar agricultural purposes.

Acetochlor: Another herbicide in the same chemical family with comparable applications.

Uniqueness

2-chloro-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness in controlling a wide range of weeds and its relatively low toxicity to non-target organisms make it a valuable compound in agricultural practices .

Biologische Aktivität

2-Chloro-N-(1-methoxypropan-2-yl)acetamide is a synthetic compound that belongs to the class of chloroacetamides, which are primarily utilized in agricultural applications as herbicides. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C5H10ClNO2

- Molecular Weight : 151.59 g/mol

- CAS Number : Not specified in the sources, but it is recognized under various chemical databases.

The biological activity of this compound primarily involves the inhibition of specific enzymes that are crucial for the growth and development of target organisms. In plants, this compound disrupts essential metabolic pathways, leading to:

- Inhibition of Protein Synthesis : The compound interferes with the synthesis of proteins necessary for plant growth.

- Disruption of Cell Division : It affects cellular processes that regulate division and differentiation, ultimately causing cell death in weeds .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi, showing varying degrees of inhibition depending on concentration and exposure time.

Herbicidal Activity

The compound has been extensively studied for its herbicidal efficacy. It is particularly effective against a range of broadleaf and grassy weeds. Studies have shown that application rates significantly influence its effectiveness:

| Application Rate (kg/ha) | Efficacy (%) |

|---|---|

| 1.0 | 60 |

| 2.0 | 85 |

| 3.0 | 95 |

This table illustrates the relationship between application rate and herbicidal efficacy, demonstrating that higher concentrations lead to increased control over weed populations .

Case Studies

-

Efficacy in Agricultural Settings :

A study conducted in a corn field evaluated the effectiveness of this compound against common weeds such as Amaranthus spp. and Setaria spp. Results indicated a significant reduction in weed biomass by up to 90% at optimal application rates . -

Impact on Non-target Species :

Research assessed the impact of this compound on non-target plant species, revealing minimal effects at recommended application rates, thereby indicating its selectivity as a herbicide . -

Toxicological Studies :

Toxicological assessments have shown that subchronic exposure to this compound can lead to changes in body weight and food consumption in test animals, suggesting potential health risks if exposure levels exceed safety thresholds .

Environmental Impact

The environmental persistence and degradation pathways of this compound have also been studied. Its degradation products exhibit varying degrees of toxicity towards aquatic organisms, necessitating careful management practices to mitigate ecological risks .

Eigenschaften

IUPAC Name |

2-chloro-N-(1-methoxypropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDXSPZBMCWJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.